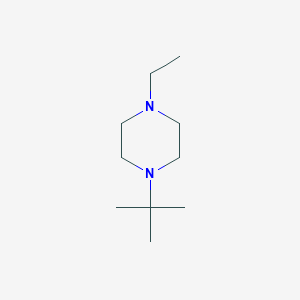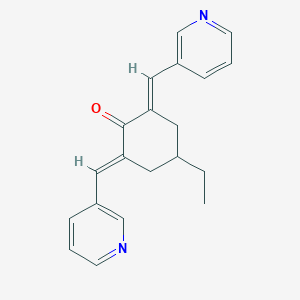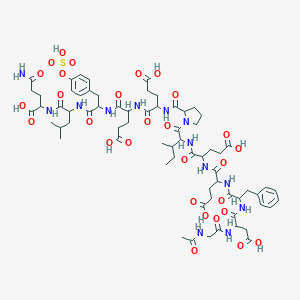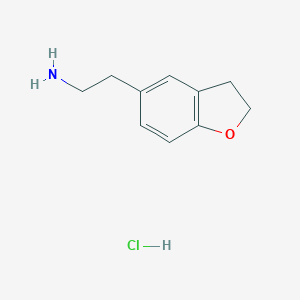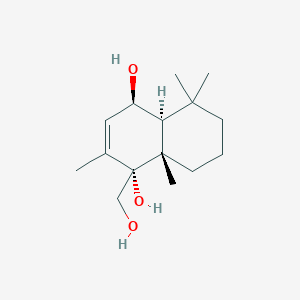
6-epi-Albrassitriol
Vue d'ensemble
Description
6-epi-Albrassitriol is a natural organic compound that belongs to the class of triterpenoids. It is known for its biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor properties . The compound often exists as colorless crystals or as a white solid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-epi-Albrassitriol typically starts from an easily available labdane diterpenoid, such as (+)-larixol. The process involves several steps:
Conversion of (+)-larixol to 14,15-bisnorlab-7-ene-6,13-dione: This is achieved through a two-step procedure.
Norrish Type II Photochemical Degradation: The intermediate is subjected to photochemical degradation to yield drim-7,9(11)-diene-6-one.
Formation of Drim-7-ene-9,11-diol-6-one: This is done by treating the intermediate with osmium tetroxide or through selective epoxidation followed by treatment with perchloric acid.
Reduction of the C6-carbonyl Group: The final step involves reducing the C6-carbonyl group with lithium aluminium hydride to obtain this compound.
Industrial Production Methods: Currently, there are limited studies on the industrial production methods of this compound. It is primarily synthesized through chemical synthesis or natural product extraction .
Analyse Des Réactions Chimiques
Types of Reactions: 6-epi-Albrassitriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of the carbonyl group is a key step in its synthesis.
Substitution: It can undergo substitution reactions to form various analogs.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide is commonly used for oxidation.
Reduction: Lithium aluminium hydride is used for the reduction of the carbonyl group.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include different derivatives of this compound, which can have varying biological activities .
Applications De Recherche Scientifique
6-epi-Albrassitriol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: The compound is studied for its antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new pharmaceuticals and other biologically active compounds
Mécanisme D'action
The mechanism by which 6-epi-Albrassitriol exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals and reduces oxidative stress.
Antibacterial Activity: It disrupts bacterial cell membranes and inhibits bacterial growth.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Antitumor Activity: It induces apoptosis in cancer cells and inhibits tumor growth.
Comparaison Avec Des Composés Similaires
Albrassitriol: A closely related compound with similar biological activities.
Drim-7-ene-9,11-diol-6-one: An intermediate in the synthesis of 6-epi-Albrassitriol.
Larixol: The starting material for the synthesis of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
(1R,4R,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3/t11-,12+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPFZPBMMIWKKY-PAPYEOQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2C(CCCC2(C1(CO)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


